molecular formula C11H13N3O B1682560 L-Tryptophanamide CAS No. 20696-57-5

L-Tryptophanamide

Cat. No.: B1682560
CAS No.: 20696-57-5
M. Wt: 203.24 g/mol
InChI Key: JLSKPBDKNIXMBS-VIFPVBQESA-N
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Description

L-Tryptophanamide (C₁₁H₁₃N₃O) is an endogenous metabolite of L-tryptophan, formed via enzymatic amidation. Its hydrochloride form (CAS: 5022-65-1; molecular weight: 239.7) is widely used in biochemical research due to its solubility in polar solvents (e.g., 5 mg/ml in PBS at pH 7.2) and stability under -20°C storage . It exhibits bioactivity in human retinal pigment epithelium cells (HRPECs), inhibiting proliferation and inducing necrosis, with elevated levels observed in wet age-related macular degeneration (wAMD) patients . Structurally, it retains the indole moiety of L-tryptophan, critical for receptor interactions, while the amide group enhances its role as a substrate for peptidases and aminopeptidases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tryptophanamide can be synthesized through several methods. One common approach involves the amidation of tryptophan. This process typically involves the reaction of tryptophan with an amine source under specific conditions to form tryptophanamide. The reaction conditions often include the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond .

Industrial Production Methods: In industrial settings, microbial fermentation is a preferred method for producing tryptophan and its derivatives, including tryptophanamide. Metabolic engineering of microorganisms like Escherichia coli allows for the efficient production of tryptophan, which can then be converted to tryptophanamide through enzymatic or chemical processes .

Chemical Reactions Analysis

Hydrolysis Reaction

One of the primary reactions involving L-Tryptophanamide is its hydrolysis, catalyzed by the enzyme tryptophanamidase (EC 3.5.1.57). The reaction can be represented as follows:

L Tryptophanamide+H2OL Tryptophan+NH3\text{L Tryptophanamide}+\text{H}_2\text{O}\rightleftharpoons \text{L Tryptophan}+\text{NH}_3

This reaction indicates that this compound can be converted into L-Tryptophan and ammonia in the presence of water, highlighting its potential role in metabolic pathways related to amino acid metabolism .

Condensation Reactions

In a study exploring the reactivity of L-Tryptophan in a triad system with acetone and dimethyl sulfoxide (DMSO), it was found that L-Tryptophan catalyzes self-aldol condensation reactions. This leads to the formation of various indole derivatives, which are significant for their applications in nanomaterial synthesis . The general reaction can be summarized as:

L Tryptophan+AcetoneIndole Derivatives\text{L Tryptophan}+\text{Acetone}\rightarrow \text{Indole Derivatives}

Interaction with Phenolic Aldehydes

L-Tryptophan reacts with naturally occurring phenolic aldehydes to yield phenolic tetrahydro-beta-carboline alkaloids. This reaction typically requires acidic conditions and elevated temperatures, resulting in products that exhibit antioxidant properties:

L Tryptophan+Phenolic AldehydeTetrahydro beta carboline Alkaloids\text{L Tryptophan}+\text{Phenolic Aldehyde}\rightarrow \text{Tetrahydro beta carboline Alkaloids}

The products formed have been characterized using NMR and HPLC-MS techniques .

Tryptophan Lyase Mechanism

Tryptophan lyase (NosL) is an enzyme that catalyzes the conversion of L-Tryptophan into 3-methylindole-2-carboxylic acid and 3-methylindole. Recent findings suggest that cyanide is a byproduct of this enzymatic reaction, which involves radical intermediates:

L Tryptophan3 Methylindole+Cyanide\text{L Tryptophan}\rightarrow \text{3 Methylindole}+\text{Cyanide}

This mechanism reveals the complexity of tryptophan metabolism and its implications in biosynthetic pathways .

Scientific Research Applications

Tryptophanamide has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a model compound for studying protein interactions and enzyme mechanisms. In medicine, tryptophanamide derivatives are explored for their potential therapeutic effects, including their role in drug delivery systems .

Mechanism of Action

The mechanism of action of tryptophanamide involves its interaction with specific molecular targets. One known target is tryptophan-tRNA ligase, an enzyme involved in protein synthesis. Tryptophanamide binds to this enzyme, influencing its activity and thereby affecting protein synthesis pathways . Additionally, tryptophanamide can interact with other proteins and enzymes, modulating their functions and contributing to its biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of L-Tryptophanamide and Analogous Compounds

Compound Molecular Formula Molecular Weight Solubility (PBS, pH 7.2) Key Functional Groups
This compound C₁₁H₁₃N₃O·HCl 239.7 5 mg/ml Indole, amide
L-Threoninamide C₄H₁₀N₂O₂ 118.13 Not reported Hydroxyl, amide
L-Glutamine C₅H₁₀N₂O₃ 146.14 35 mg/ml Carboxamide, amine
D,this compound HCl C₁₁H₁₃N₃O·HCl 239.7 Similar to L-form Racemic mixture, amide
Nα-Acetyl-L-lysine C₈H₁₆N₂O₃ 188.22 High Acetylated amine, carboxyl
  • This compound vs. L-Threoninamide: While both are amino acid amides, this compound’s indole ring enables π-π interactions in enzyme binding, unlike L-Threoninamide’s hydroxyl group, which participates in hydrogen bonding .
  • This compound vs. L-Glutamine: L-Glutamine’s carboxamide group is integral to nitrogen metabolism, whereas this compound’s amide group makes it a preferred substrate for aminopeptidases .
  • Enantiomeric Differences: The L-form of Tryptophanamide shows higher enzymatic specificity than the D,L-racemic mixture, as observed in aminopeptidase studies .

Table 2: Functional Comparison

Compound Biological Role Key Applications
This compound Inhibits HRPEC proliferation; wAMD biomarker Metabolic studies, enzyme substrate
D,this compound HCl Substrate for aminopeptidases Kinetic studies of enzymatic hydrolysis
Vapreotide (contains this compound) Synthetic peptide analog Hormone therapy, cancer research
L-Glutamine Nitrogen donor in biosynthesis Cell culture media, metabolic disorders
  • Enzyme Substrate Specificity: this compound’s amide bond is selectively hydrolyzed by aminopeptidases, whereas L-Glutamine is metabolized by glutaminases .
  • Therapeutic Potential: Unlike this compound’s role in ocular pathology, Vapreotide—a peptide containing this compound—targets hormone receptors for oncology applications .

Biological Activity

L-Tryptophanamide, a derivative of the essential amino acid L-Tryptophan, has garnered attention in recent years for its potential biological activities. This compound, characterized by the molecular formula C11H13N3OC_{11}H_{13}N_{3}O, is recognized not only for its role as a human metabolite but also for its involvement in various metabolic pathways and therapeutic applications.

L-Tryptophan is primarily known for its conversion into several bioactive compounds, including serotonin and kynurenines. The metabolic fate of L-Tryptophan can influence mood, behavior, and immune responses:

  • Serotonin Synthesis : L-Tryptophan serves as the sole precursor for serotonin (5-HT), a neurotransmitter crucial for mood regulation. The conversion process involves hydroxylation by tryptophan hydroxylase (TPH) followed by decarboxylation to form 5-HT .
  • Kynurenine Pathway : A significant portion of L-Tryptophan is metabolized via the kynurenine pathway, leading to the production of various metabolites such as kynurenic acid and quinolinic acid. These metabolites have been implicated in neuroprotection and neurodegeneration, respectively .

2.1 Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of L-Tryptophan derivatives, including this compound. Research indicates that these compounds exhibit efficacy against a range of microorganisms, including bacteria and fungi:

  • Mechanism : The antimicrobial effects are attributed to their ability to disrupt microbial membrane integrity, leading to cell lysis . For instance, peptides derived from tryptophan have shown significant antibacterial properties by increasing membrane permeability.

2.2 Immunomodulatory Effects

L-Tryptophan has been shown to influence immune responses through its metabolites:

  • Regulatory T Cells : Dietary L-Tryptophan supplementation has been linked to an increase in colonic regulatory T cells (Treg) via the aryl hydrocarbon receptor (AhR) pathway. This mechanism suggests a microbiota-independent role for L-Tryptophan in enhancing immune homeostasis and potentially reducing colitis risk .
  • Cytokine Modulation : Studies indicate that L-Tryptophan can modulate levels of pro-inflammatory cytokines, suggesting its potential role in managing inflammatory conditions .

3.1 Clinical Trials

Clinical investigations have explored the therapeutic potential of L-Tryptophan in psychiatric disorders:

  • A review of clinical trials indicated that L-Tryptophan supplementation may improve symptoms in conditions such as depression and anxiety when used alone or in conjunction with other treatments .

3.2 Experimental Models

In animal models, L-Tryptophan supplementation has demonstrated beneficial effects on behavior and stress response:

  • Studies have shown that increased dietary L-Tryptophan can lead to reduced aggression and lower cortisol levels post-stress, highlighting its role in stress management .

4. Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against bacteria and fungi; disrupts membranes
ImmunomodulatoryIncreases Treg cells; modulates cytokine levels
Neurotransmitter SynthesisPrecursor for serotonin; affects mood and behavior
Clinical EfficacyPotential treatment for depression and anxiety

5.

This compound exhibits a range of biological activities that underscore its significance as a metabolite with therapeutic potential. Its roles in antimicrobial activity, immune modulation, and neurotransmitter synthesis position it as a compound worthy of further research, particularly in clinical applications targeting mood disorders and inflammatory diseases.

Q & A

Basic Research Questions

Q. How should L-Tryptophanamide hydrochloride stock solutions be prepared to ensure stability and minimize organic solvent interference in biological assays?

this compound hydrochloride is supplied as a solid and requires dissolution in inert solvents such as DMSO or dimethylformamide (1–2 mg/mL). For biological assays, stock solutions must be diluted in aqueous buffers (e.g., PBS pH 7.2) to reduce organic solvent residues below 0.1%, as higher concentrations may induce unintended cellular effects. Direct dissolution in PBS (5 mg/mL) is feasible but requires fresh preparation to avoid degradation .

Q. What solubility parameters and buffer systems are optimal for this compound in cell-based studies?

Solubility varies with solvent:

  • Organic solvents : 1–2 mg/mL in DMSO or DMF.
  • Aqueous buffers : Up to 5 mg/mL in PBS (pH 7.2). Avoid long-term storage of aqueous solutions (>24 hours) due to hydrolysis risks. For pH-sensitive studies, Tris-HCl (pH 8.0) or HEPES (pH 7.4) are alternatives, but compatibility with assay protocols must be validated .

Q. Which analytical techniques are validated for quantifying this compound in complex matrices like plasma or cell lysates?

Reverse-phase HPLC with pre-column derivatization using butylboronic acid is a robust method for enantiomeric separation and quantification. UV detection at λmax 218 nm provides sensitivity in the nanomolar range. LC-MS/MS with stable isotope-labeled internal standards (e.g., <sup>13</sup>C-labeled tryptophanamide) is preferred for metabolomic studies to account for matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity of this compound across retinal pigment epithelium (RPE) and cancer cell models?

Discrepancies may arise from:

  • Cell-specific metabolic pathways : RPE cells exhibit unique tryptophan metabolism linked to age-related macular degeneration (AMD), while cancer models may prioritize proliferative signaling.
  • Experimental design : Dose-response curves (0.1–100 µM) and exposure time (24–72 hours) must be standardized. Use isogenic cell lines and control for batch-to-batch variability in compound purity (>95% by HPLC). Cross-validate findings with knockdown/overexpression models of indoleamine 2,3-dioxygenase (IDO), a key enzyme in tryptophan catabolism .

Q. What metabolomic strategies can elucidate the dual role of this compound as a necrosis inducer and a putative biomarker in wet AMD?

Untargeted metabolomics (LC-QTOF-MS) paired with stable isotope tracing (<sup>15</sup>N-labeled this compound) can map intracellular flux. For biomarker validation:

  • Compare plasma levels in wAMD patients vs. controls using MRM-MS.
  • Correlate metabolite concentrations with clinical imaging data (e.g., optical coherence tomography).
  • Apply multivariate analysis (PLS-DA) to distinguish confounding factors like inflammation or comorbidities .

Q. How can the PICO framework structure preclinical studies investigating this compound’s anti-angiogenic effects in retinal diseases?

  • Population (P) : Human retinal pigment epithelial cells (HRPECs) or murine AMD models.
  • Intervention (I) : this compound (1–50 µM) exposure under hypoxia-mimetic conditions.
  • Comparison (C) : Untreated controls or VEGF inhibitor-treated groups.
  • Outcome (O) : Quantify necrosis (LDH release), angiogenesis (tube formation assay), and metabolite levels (LC-MS). This design ensures reproducibility and aligns with NIH rigor guidelines .

Q. Methodological Notes

  • Quality Control : Always verify compound purity via COA and HPLC before use. Batch-specific variability in hydrochloride salt hydration can alter molarity calculations .
  • Ethical Compliance : For studies involving human samples, obtain IRB approval and adhere to CONSORT guidelines for biomarker validation .

Properties

IUPAC Name

(2S)-2-amino-3-(1H-indol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-9(11(13)15)5-7-6-14-10-4-2-1-3-8(7)10/h1-4,6,9,14H,5,12H2,(H2,13,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSKPBDKNIXMBS-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316507
Record name L-Tryptophanamide
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Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20696-57-5
Record name L-Tryptophanamide
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Record name Tryptophanamide
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Record name Tryptophanamide
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Record name L-Tryptophanamide
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Record name (S)-α-amino-1H-indole-3-propionamide
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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